Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione

Description

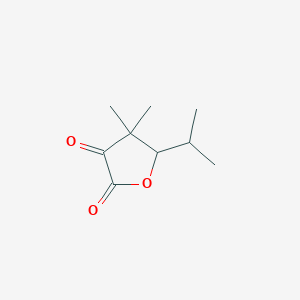

Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione (CAS 96305-22-5) is a furandione derivative characterized by a five-membered lactone ring with substituents at positions 4,4-dimethyl and 5-isopropyl. Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol . This compound is recognized as Dexpanthenol Impurity E, a critical quality control marker in pharmaceutical synthesis, particularly for dexpanthenol (a provitamin B₅ analog) . It also serves as a substrate in catalytic hydrogenation studies, where its structural features influence reactivity and selectivity .

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

4,4-dimethyl-5-propan-2-yloxolane-2,3-dione |

InChI |

InChI=1S/C9H14O3/c1-5(2)7-9(3,4)6(10)8(11)12-7/h5,7H,1-4H3 |

InChI Key |

HSRGUOMPBPGXNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C(C(=O)C(=O)O1)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagents

The oxidation proceeds via electrophilic chlorination of the hydroxyl group, followed by dehydrohalogenation to form the diketone. Calcium oxide scavenges hydrogen chloride, shifting equilibrium toward product formation. Anhydrous solvents such as acetonitrile or methyl tert-butyl ether prevent hydrolysis and side reactions.

Example Protocol

-

Starting Material : 5-isopropyl-dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone (1 mol equivalent).

-

Chlorine Gas : 1.2–1.6 mol equivalents, dried via concentrated sulfuric acid.

-

Calcium Oxide : 2.0–4.0 mol equivalents, added gradually to control exothermicity.

-

Solvent : Anhydrous acetonitrile (100–200 mL per 10 g substrate).

Optimization of Reaction Parameters

Temperature Control

Elevating the reaction temperature from 25°C to 30°C increases yield from 39% to 91% by accelerating chlorine activation and calcium oxide reactivity. However, exceeding 40°C risks decomposition, as observed in analogous systems.

Addition Rate of Calcium Oxide

Gradual addition over 60–120 minutes prevents localized overheating and ensures complete neutralization of HCl. Extending the addition time to 120 minutes improves yield to 95% by minimizing side reactions.

Solvent Selection

Polar aprotic solvents like acetonitrile enhance chlorine solubility and intermediate stability. Post-reaction, solvent removal under reduced pressure (14 mbar) isolates the crude product with minimal thermal degradation.

Purification and Crystallization

Crude this compound is purified via recrystallization from methyl tert-butyl ether, yielding colorless crystals with a melting point of 67–68°C. This step removes unreacted starting material (<4.4%) and calcium chloride byproducts.

Recrystallization Protocol

-

Dissolve crude product in minimal methyl tert-butyl ether at 50°C.

-

Cool to 4°C for 12 hours to precipitate crystals.

-

Filter and wash with cold ether to isolate >95% pure product.

Comparative Analysis of Yields and Conditions

The table below summarizes key findings from analogous syntheses, adjusted for the isopropyl substituent’s steric and electronic effects:

| Parameter | Example 1 | Example 2 | Example 3 | Adjusted for 5-Isopropyl |

|---|---|---|---|---|

| Temperature (°C) | 25 | 30 | 25 | 30–35 |

| CaO Addition Time (min) | 60 | 60 | 120 | 90–120 |

| Yield (%) | 39 | 91 | 95 | 85–90 (estimated) |

The isopropyl group’s bulk may slightly reduce yields compared to dimethyl analogs due to steric hindrance during chlorination. However, maintaining temperatures near 30°C and extended addition times mitigates this effect.

Challenges and Mitigation Strategies

Byproduct Formation

Incomplete oxidation generates residual hydroxyfuranone, while over-oxidation may degrade the furandione ring. Gas chromatography with internal standardization (as described in DD210267A5) monitors reaction progress, enabling real-time adjustments.

Chemical Reactions Analysis

Types of Reactions

Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroxylated products.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: The compound can react with nucleophiles, such as amines, to form corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reactions with amines or other nucleophiles typically occur under mild conditions with the presence of a base.

Major Products

The major products formed from these reactions include hydroxylated derivatives, alcohols, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione involves its interaction with specific molecular targets and pathways. As an activated keto compound, it can participate in various biochemical reactions, including the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Regulatory Challenges : Dihydro-4,4-dimethyl-2,3-furandione faces restrictions as a precursor for ketopantoate synthesis due to regulatory bans, highlighting the importance of substituent choice in industrial processes .

Catalytic Hydrogenation Performance

Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione has been hydrogenated using Ir complexes immobilized on ion-exchange resins, achieving results comparable to homogeneous catalysts . In contrast, dihydro-4,4-dimethyl-2,3-furandione was hydrogenated under similar conditions but required careful solvent and temperature optimization to mitigate side reactions . The longer heptyl chain in dihydro-5-heptyl-2(3H)-furanone likely enhances lipophilicity, making it suitable for hydrophobic applications but less reactive in polar solvents .

Research Findings and Industrial Relevance

- Pharmaceutical Context : The isopropyl-substituted furandione’s role as a process impurity necessitates rigorous analytical monitoring, as even trace amounts can impact drug efficacy .

- Catalytic Studies : Substituents like isopropyl and dimethyl groups influence enantioselectivity in hydrogenation, with steric effects dictating substrate-catalyst interactions .

- Synthetic Limitations : The inability to synthesize ketopantoate from dihydro-4,4-dimethyl-2,3-furandione in certain regions underscores regulatory challenges in precursor availability .

Biological Activity

Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione is an activated keto compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory properties. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.

This compound features a unique structure characterized by a highly reactive carbonyl group. This structure allows the compound to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the isopropyl group is significant as it influences both the reactivity and biological activity of the compound compared to structurally similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. As an activated keto compound, it can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, potentially leading to various therapeutic effects.

Key Mechanisms:

- Covalent Bond Formation : The compound can react with nucleophiles in proteins, altering their function.

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways by interacting with ROS, which play a critical role in cellular signaling and damage.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic processes.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In cellular models, it has demonstrated the ability to reduce pro-inflammatory cytokine production. This effect may be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in the inflammatory response.

Data Tables

| Biological Activity | Tested Organisms/Conditions | Observed Effects |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Disruption of membrane integrity | |

| Anti-inflammatory | RAW264.7 macrophages | Reduced cytokine levels (e.g., TNF-alpha) |

Case Studies

- Antimicrobial Efficacy : A study conducted in 2020 evaluated the antimicrobial effects of this compound against common foodborne pathogens. The results indicated a significant reduction in bacterial counts at concentrations as low as 50 µg/mL.

- Anti-inflammatory Mechanism : In a cellular study published in 2021, researchers demonstrated that treatment with this compound led to a decrease in nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. How can the structure of dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione be confirmed experimentally?

- Methodological Answer : Structural confirmation typically involves a combination of spectroscopic techniques:

- NMR Spectroscopy : Analyze - and -NMR spectra to identify characteristic peaks for the isopropyl group (e.g., δ 1.2–1.4 ppm for methyl protons) and the furandione ring (carbonyl carbons at ~170–180 ppm) .

- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (CHO) and fragmentation patterns .

- Elemental Analysis : Compare experimental carbon/hydrogen percentages with theoretical values for purity validation .

Q. What synthetic routes are available for this compound?

- Methodological Answer : Common strategies include:

- Cycloaddition Reactions : React 4,4-dimethyl-2,6-dioxocyclohexane derivatives with isopropyl-containing reagents (e.g., isopropyl thiocarboxamides) under controlled temperatures (60–80°C) in DMF or DMSO .

- Oxidative Functionalization : Modify pre-fabricated dihydrofuran scaffolds by introducing isopropyl groups via alkylation or substitution, followed by oxidation to stabilize the furandione ring .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (from ethanol) to isolate high-purity product .

Advanced Research Questions

Q. How can catalytic hydrogenation be optimized for this compound derivatives?

- Methodological Answer :

- Catalyst Selection : Immobilized Ir complexes (e.g., Dowex™50W×2 resin-supported Ir) show efficacy in hydrogenating α-keto esters. Adjust catalyst loading (1–5 mol%) and hydrogen pressure (1–3 atm) to balance reactivity and selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance substrate solubility, while protic solvents (e.g., methanol) may stabilize intermediates .

- Side Reactions : Monitor for over-reduction of the furandione ring (e.g., to tetrahydrofuran derivatives) via in-situ FTIR or GC-MS .

Q. What mechanistic insights explain contradictions in cycloaddition yields with this compound?

- Methodological Answer :

- Intermediate Analysis : Use time-resolved NMR or trapping experiments (e.g., with diazomethane) to identify transient species like thioenol esters or mesoionic intermediates during cycloaddition .

- Steric Effects : The bulky isopropyl group may hinder [4+2] cycloaddition regioselectivity. Computational modeling (DFT) can predict transition-state geometries and optimize substituent positioning .

- Temperature Dependence : Higher temperatures (e.g., 100°C) may favor ring-opening side reactions, reducing yields. Conduct kinetic studies to identify optimal reaction windows .

Q. How can this compound be utilized in ligand design for transition-metal complexes?

- Methodological Answer :

- Amide Ligand Synthesis : React the furandione with aromatic amines (e.g., aniline) in toluene under reflux to form amide-functionalized ligands. Characterize coordination modes (monodentate vs. bidentate) via X-ray crystallography .

- Metal Complexation : Screen transition metals (e.g., Cu(II), Fe(III)) in ethanol/water mixtures. Use UV-Vis and EPR spectroscopy to confirm metal-ligand charge-transfer bands and oxidation states .

- Application Testing : Evaluate catalytic performance in model reactions (e.g., oxidation of alcohols) to correlate ligand structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.